![molecular formula C12H15N3O B11735488 N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
The biological properties of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine are primarily linked to its interaction with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate cytokine production suggests potential applications in treating inflammatory diseases .
Neuropharmacological Applications
Recent studies have highlighted the potential of pyrazole derivatives as neurotensin receptor antagonists, which may lead to analgesic effects. This application is particularly relevant for developing new pain management therapies .
Synthesis and Structure-Activity Relationships (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity.
Structure-Activity Relationships
The structure of this compound allows for diverse modifications that can enhance its pharmacological properties. For example, substituting different functional groups on the aromatic ring can improve binding affinity to specific biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways and has shown potent inhibitory effects on leukemia cell lines.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is synthesized through a solvent-free condensation/reduction reaction sequence and has potential pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3-methoxyphenyl group, which is pivotal for its biological activity. The molecular formula is C12H14N4O, with a molecular weight of approximately 230.26 g/mol. Its structural uniqueness allows for interactions with various biological targets.
Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects primarily through:
- Enzyme Inhibition : These compounds often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced prostaglandin synthesis .
- Receptor Modulation : The interaction with specific receptors can alter signaling pathways associated with pain and inflammation. For instance, docking studies have shown potential binding to prostaglandin reductase (PTGR2), suggesting an inhibitory action on prostaglandin synthesis .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in rodent models when administered at varying doses, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Antimicrobial Activity : In vitro studies highlighted the compound's efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation, which is critical in treating chronic infections .
- Cancer Research : Recent investigations into the antitumor properties revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines via modulation of key signaling pathways .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-7-6-12(14-15)13-9-10-4-3-5-11(8-10)16-2/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
JIDBGSDMEXOWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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